molecular formula C23H26N4O2 B7552880 N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide

Cat. No. B7552880
M. Wt: 390.5 g/mol
InChI Key: FEDXJTBOXJNTNH-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidinylamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its antiproliferative activity by inhibiting tubulin polymerization. Additionally, this compound may exert its antibacterial and antifungal activity by disrupting bacterial and fungal cell membranes. Furthermore, this compound may exert its neuroprotective activity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit bacterial and fungal growth. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that this compound exhibits potent antiproliferative activity against various cancer cell lines. Additionally, this compound has antibacterial and antifungal properties. Furthermore, this compound has potential use as a neuroprotective agent. However, one limitation of this compound is that the synthesis method is complex and requires further optimization to improve the yield and purity of the compound.

Future Directions

Several future directions for the research on N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide can be identified. One direction is to investigate the mechanism of action of this compound in more detail. Additionally, further research is required to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, this compound has potential applications in various fields, and further research is required to explore its potential use as an antibacterial, antifungal, and neuroprotective agent. Finally, the potential use of this compound in drug development should be investigated.

Synthesis Methods

The synthesis of N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide involves a multi-step process that includes the reaction of benzimidazole with 3-chloropropylamine to form N-(3-benzimidazolyl)propylamine. This intermediate is then reacted with 2-(2-oxopiperidin-1-yl)acetic acid to form the final product. The overall yield of this synthesis method is moderate, and further optimization is required to improve the yield and purity of the compound.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide has potential applications in various fields of scientific research. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal properties. Furthermore, this compound has been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-21-13-6-7-16-27(21)22(18-9-2-1-3-10-18)23(29)24-14-8-15-26-17-25-19-11-4-5-12-20(19)26/h1-5,9-12,17,22H,6-8,13-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDXJTBOXJNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)NCCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide

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